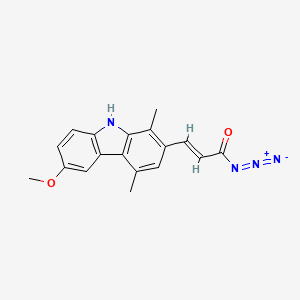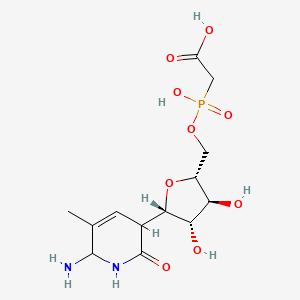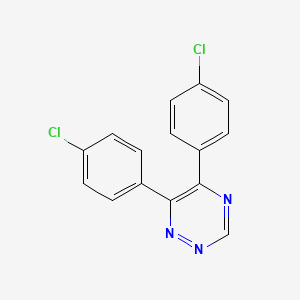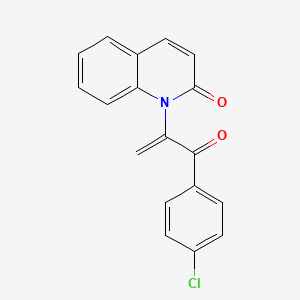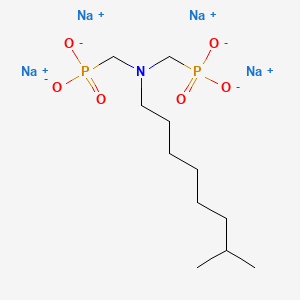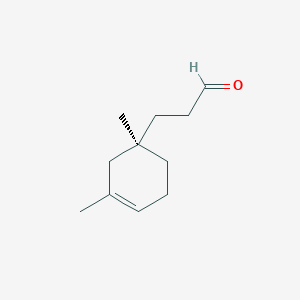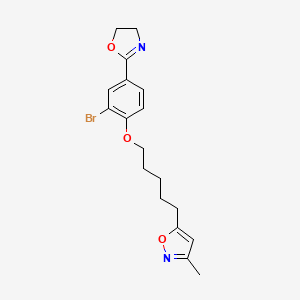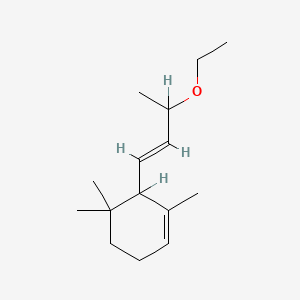
6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-乙氧基丁烯-1-基)-1,5,5-三甲基环己烯是一种有机化合物,分子式为C15H26O。它是一种环己烯衍生物,其特征在于环己烯环上连接着一个乙氧基丁烯基。
准备方法
合成路线和反应条件
6-(3-乙氧基丁烯-1-基)-1,5,5-三甲基环己烯的合成通常涉及1,5,5-三甲基环己烯与合适的乙氧基丁烯前体的反应。一种常见的方法是在强碱(如氢化钠或叔丁醇钾)存在下,用3-乙氧基-1-丁烯-1-基卤代烃烷基化1,5,5-三甲基环己烯。该反应通常在无水条件下,在四氢呋喃或二甲基亚砜等惰性溶剂中进行,以防止副反应。
工业生产方法
在工业环境中,6-(3-乙氧基丁烯-1-基)-1,5,5-三甲基环己烯的生产可以通过使用连续流动反应器来扩大规模。这允许更好地控制反应条件,例如温度和压力,并提高产品的总体收率和纯度。钯或镍等催化剂可用于提高反应效率和选择性。
化学反应分析
反应类型
6-(3-乙氧基丁烯-1-基)-1,5,5-三甲基环己烯可以发生各种化学反应,包括:
氧化: 该化合物可以使用高锰酸钾或三氧化铬等试剂氧化,形成相应的酮或羧酸。
还原: 在如钯碳等金属催化剂存在下,该化合物的氢化可以将双键还原,形成饱和衍生物。
取代: 可以使用亲核取代反应将乙氧基用其他官能团取代。例如,用强亲核试剂(如甲醇钠)处理可以将乙氧基用甲氧基取代。
常用试剂和条件
氧化: 高锰酸钾(KMnO4)、三氧化铬(CrO3)和过氧化氢(H2O2)是常用的氧化剂。
还原: 钯碳(Pd/C)、镍(Ni)和氢化铝锂(LiAlH4)是典型的还原剂。
取代: 甲醇钠(NaOCH3)、乙醇钠(NaOEt)和其他醇盐经常用于取代反应。
主要形成产物
氧化: 酮、羧酸
还原: 饱和烃
取代: 烷氧基衍生物
科学研究应用
6-(3-乙氧基丁烯-1-基)-1,5,5-三甲基环己烯在科学研究中有多种应用:
化学: 它被用作合成更复杂有机分子的结构单元。其独特的结构使其成为有机合成中的宝贵中间体。
生物学: 该化合物可用于研究涉及环己烯衍生物的酶催化反应和代谢途径。
医药: 目前正在进行的研究,探索其作为具有治疗特性的药物化合物的先驱的潜力。
工业: 由于其独特的气味和化学性质,它用于生产特种化学品,包括香料和调味剂。
5. 作用机理
6-(3-乙氧基丁烯-1-基)-1,5,5-三甲基环己烯的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可以作为各种酶的底物,导致形成参与生化反应的活性中间体。它的作用是通过调节酶活性并改变代谢途径来介导的。
作用机制
The mechanism of action of 6-(3-Ethoxybuten-1-yl)-1,5,5-trimethylcyclohexene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. Its effects are mediated through the modulation of enzyme activity and the alteration of metabolic pathways.
相似化合物的比较
类似化合物
- 2-(3-乙氧基-1-丁烯-1-基)-1,3,3-三甲基环己烯
- 3-甲基-3-丁烯-1-醇
- 2-乙氧基-1-丁烯-1-基衍生物
独特性
6-(3-乙氧基丁烯-1-基)-1,5,5-三甲基环己烯由于其独特的结构排列而独一无二,这赋予了它独特的化学和物理性质。
属性
CAS 编号 |
70172-07-5 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC 名称 |
6-[(E)-3-ethoxybut-1-enyl]-1,5,5-trimethylcyclohexene |
InChI |
InChI=1S/C15H26O/c1-6-16-13(3)9-10-14-12(2)8-7-11-15(14,4)5/h8-10,13-14H,6-7,11H2,1-5H3/b10-9+ |
InChI 键 |
OBPLZLQGJGRDSL-MDZDMXLPSA-N |
手性 SMILES |
CCOC(C)/C=C/C1C(=CCCC1(C)C)C |
规范 SMILES |
CCOC(C)C=CC1C(=CCCC1(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


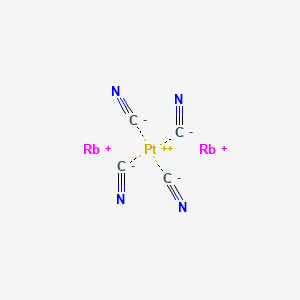

![2,2'-Methylenebis[4-tert-butyl-3,6-xylenol]](/img/structure/B12666848.png)
